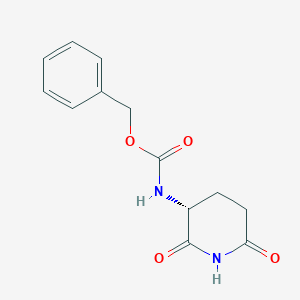

(R)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves cascade reactions or catalyzed annulation processes. For example, the regio-selective synthesis of benzo[a]carbazoles through Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds showcases a method that could potentially be applied or adapted for synthesizing (R)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate (Li et al., 2017). Similarly, the enantioselective synthesis utilizing iodolactamization as a key step highlights another approach relevant to the synthesis of chiral carbamates (Campbell et al., 2009).

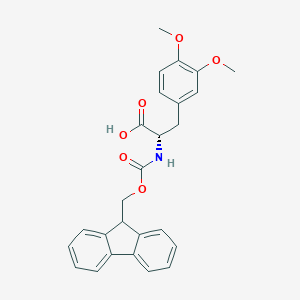

Molecular Structure Analysis

The molecular structure of carbamate compounds and their derivatives can be elucidated through spectroscopic studies. Vibrational (FT-IR, FT-Raman), UV–Visible spectroscopic studies, and computational methods like Density Functional Theory (DFT) calculations offer insights into the electronic and structural aspects of similar molecules (Rao et al., 2016).

Chemical Reactions and Properties

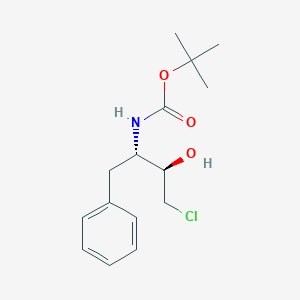

Chemical reactions involving carbamates typically explore their potential as intermediates in the synthesis of more complex molecules. For instance, reactions focusing on the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates highlight the versatility and reactivity of carbamate groups (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The physical properties of carbamate derivatives, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior in various solvents and conditions, which is essential for its application in synthetic processes.

Chemical Properties Analysis

The chemical properties, including reactivity, potential interactions, and stability of carbamates, can be studied through their synthesis and subsequent reactions. The exploration of (acyloxy)alkyl carbamates as bioreversible prodrugs for amines, for instance, reveals the chemical versatility of carbamates in medicinal chemistry and drug design (Alexander et al., 1988).

Scientific Research Applications

Metabolic Stability of Carbamates

Qualitative Structure-Metabolism Relationships in Carbamates : A comprehensive review compiled data on the metabolic hydrolysis of medicinal carbamates, highlighting a trend where the metabolic stability of carbamates increases with specific substituents. This research is crucial for designing carbamates as drugs or prodrugs, providing insight into (R)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate's potential metabolic behavior (Vacondio, Silva, Mor, & Testa, 2010).

Antioxidant and Anti-inflammatory Properties

Synthetic Phenolic Antioxidants : Discusses the widespread use of synthetic phenolic antioxidants in various products to prevent oxidative reactions. The study's relevance to (R)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate could be indirect, providing a comparative background on how carbamate compounds might offer similar antioxidant benefits (Liu & Mabury, 2020).

Role in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA) Applications : Although not directly related to (R)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate, this review highlights the utility of BTAs in supramolecular chemistry, suggesting potential areas where carbamate compounds could be applied, especially in polymer processing and nanotechnology (Cantekin, de Greef, & Palmans, 2012).

Applications in Catalysis and Synthesis

Selective Catalytic Reduction of Aromatic Nitro Compounds : Discusses the use of CO in the reductive carbonylation of nitro aromatics to carbamates, highlighting a mechanism potentially relevant to synthesizing or modifying compounds like (R)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate. This shows the compound's potential in synthetic organic chemistry and as an intermediate in pharmaceutical synthesis (Tafesh & Weiguny, 1996).

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is "Warning" . The hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name |

benzyl N-[(3R)-2,6-dioxopiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11-7-6-10(12(17)15-11)14-13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,16,17)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFWWAGUYKLJRN-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428308 |

Source

|

| Record name | (R)-3-N-Cbz-amino-2,6-dioxo-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate | |

CAS RN |

179915-11-8 |

Source

|

| Record name | (R)-3-N-Cbz-amino-2,6-dioxo-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)

![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)